molecular formula C17H17N3O2 B4653285 2-(1H-indol-3-yl)-N-(3-nitrobenzyl)ethanamine CAS No. 355816-40-9

2-(1H-indol-3-yl)-N-(3-nitrobenzyl)ethanamine

Cat. No.: B4653285
CAS No.: 355816-40-9
M. Wt: 295.34 g/mol
InChI Key: DSHZTXMNGIJIKU-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-(3-nitrobenzyl)ethanamine is an organic compound that features an indole ring and a nitrobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-(3-nitrobenzyl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with indole and 3-nitrobenzyl chloride.

    Reaction Conditions: The indole undergoes a nucleophilic substitution reaction with 3-nitrobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Solvent: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Temperature: The reaction mixture is heated to a temperature range of 80-100°C to facilitate the substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-(3-nitrobenzyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The indole ring can be oxidized to form indole derivatives using oxidizing agents such as potassium permanganate.

    Substitution: The compound can undergo electrophilic substitution reactions at the indole ring, particularly at the C3 position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Electrophiles such as bromine, chloromethyl methyl ether.

Major Products Formed

    Oxidation: Indole derivatives with functional groups at the C3 position.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

2-(1H-indol-3-yl)-N-(3-nitrobenzyl)ethanamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for synthesizing more complex organic molecules.

    Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-(3-nitrobenzyl)ethanamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with neurotransmitter receptors in the brain, potentially modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, such as the serotonin or dopamine pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)ethylamine: Lacks the nitrobenzyl group, making it less versatile in certain chemical reactions.

    N-(3-nitrobenzyl)ethanamine:

Uniqueness

2-(1H-indol-3-yl)-N-(3-nitrobenzyl)ethanamine is unique due to the presence of both the indole ring and the nitrobenzyl group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[(3-nitrophenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c21-20(22)15-5-3-4-13(10-15)11-18-9-8-14-12-19-17-7-2-1-6-16(14)17/h1-7,10,12,18-19H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHZTXMNGIJIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365787
Record name 2-(1H-indol-3-yl)-N-(3-nitrobenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355816-40-9
Record name N-[(3-Nitrophenyl)methyl]-1H-indole-3-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355816-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-indol-3-yl)-N-(3-nitrobenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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